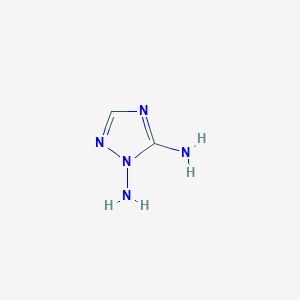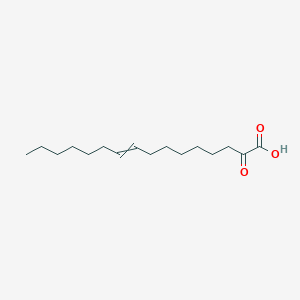
2-Oxohexadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxohexadec-9-enoic acid is a chemical compound with the molecular formula C16H28O3 It is characterized by the presence of a carboxylic acid group, a ketone group, and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxohexadec-9-enoic acid can be achieved through several methods. One common approach involves the oxidation of hexadec-9-enoic acid. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone group at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be employed to facilitate the oxidation reactions. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxohexadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2-hydroxyhexadec-9-enoic acid.
Substitution: The double bond in the compound allows for addition reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: 2-Hydroxyhexadec-9-enoic acid.
Substitution: Halogenated derivatives or saturated compounds.
Applications De Recherche Scientifique
2-Oxohexadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Oxohexadec-9-enoic acid involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence metabolic pathways and cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Hexadec-9-enoic acid: Lacks the ketone group but shares the double bond and carboxylic acid group.
2-Hydroxyhexadec-9-enoic acid: Contains a hydroxyl group instead of a ketone group.
9-Oxo-2E-decenoic acid: A shorter chain analog with similar functional groups.
Uniqueness: 2-Oxohexadec-9-enoic acid is unique due to the presence of both a ketone and a double bond in a long-chain fatty acid
Propriétés
Numéro CAS |
116550-23-3 |
|---|---|
Formule moléculaire |
C16H28O3 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
2-oxohexadec-9-enoic acid |
InChI |
InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h7-8H,2-6,9-14H2,1H3,(H,18,19) |
Clé InChI |
QBABVXHFZFNSHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



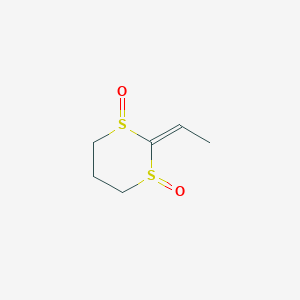
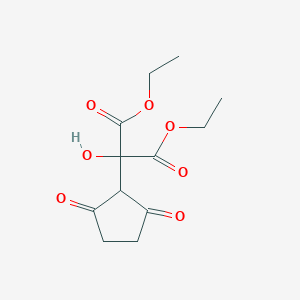
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
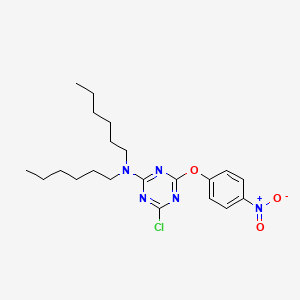
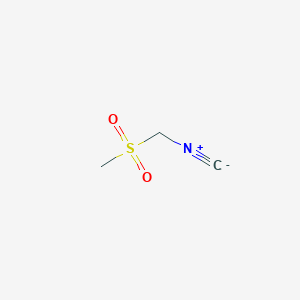
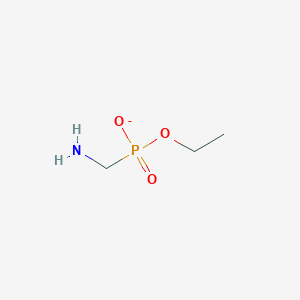

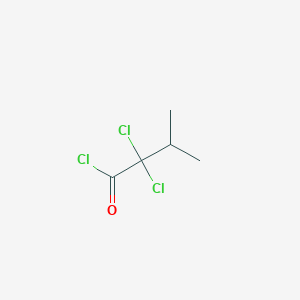

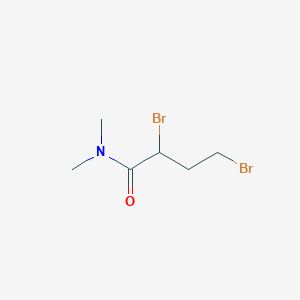
![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
